molecular formula C20H23N3O5 B1143437 Z-Leu-pna CAS No. 1174-27-2

Z-Leu-pna

Cat. No. B1143437
CAS RN: 1174-27-2
M. Wt: 385.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Leu-pna is a substrate for aminopeptidases such as aminopeptidase N (APN), cystinyl aminopeptidase, and leucine aminopeptidase (LAP) . It can be used for in vitro assays with purified enzyme or cell extracts .


Synthesis Analysis

The synthesis of peptide nucleic acids (PNAs) like Z-Leu-pna involves replacing the sugar-phosphate backbone of natural nucleic acid with a synthetic peptide backbone . The synthesis of PNA-peptide conjugates can be performed on a peptide synthesizer .


Molecular Structure Analysis

Z-Leu-pna is a peptide nucleic acid (PNA), a DNA/RNA analog where the sugar-phosphate backbone is replaced by N-2-aminoethylglycine repeating units . This results in an achiral and uncharged mimic .


Chemical Reactions Analysis

Z-Leu-pna, as a substrate for aminopeptidases, undergoes hydrolysis leading to an increase in absorbance due to the release of the yellow chromophore p-nitroaniline .

Scientific Research Applications

  • Peptide Synthesis in Organic Media : Filippova et al. (2001) demonstrated the use of immobilized subtilisin in the synthesis of the peptide Z-Ala-Ala-Leu-Phe-pNA in organic mixtures, highlighting the potential of Z-Leu-pna in peptide synthesis applications (Filippova et al., 2001).

  • Catalyzing Peptide Synthesis : Getun et al. (1997) used SDS-subtilisin complex as a catalyst for the synthesis of peptides including Z-Ala-AIa-Leu-pNA in ethanol and 2-propanol, suggesting the importance of Z-Leu-pna in enzymatic peptide synthesis (Getun et al., 1997).

  • Application in Peptide Nucleic Acids : The use of peptide nucleic acids (PNAs), which may involve Z-Leu-pna, in gene therapy and diagnostics is discussed by Janson and During (2006). PNAs are crucial in molecular diagnostics and targeted gene delivery (Janson & During, 2006).

  • Role in Calpain Inhibition : Harris et al. (1995) characterized Z-Leu-Arg-(7-methoxynaphthyl)amide, related to Z-Leu-pna, as a substrate for calpain I, underscoring its relevance in studying enzyme inhibitors (Harris et al., 1995).

  • Aminopeptidase Activity Study : Cahan et al. (2001) explored aminopeptidase activity using Leu-pNA, related to Z-Leu-pna, in Pseudomonas aeruginosa, signifying its utility in enzyme activity research (Cahan et al., 2001).

  • Bioconjugation in Biosensing : Crisci et al. (2021) discussed the bioconjugation of a PNA probe to zinc oxide nanowires for label-free sensing, indicating the potential of Z-Leu-pna in biosensor technology (Crisci et al., 2021).

  • Enzymatic Promiscuity in Metallohydrolases : Serafim et al. (2022) explored the promiscuity of Streptomyces griseus aminopeptidase (SgAP) in hydrolyzing Leu-pNA, related to Z-Leu-pna, highlighting the enzyme's versatility in peptide and phosphoester hydrolyses (Serafim et al., 2022).

  • DNA Polymerase Inhibition : Taguchi et al. (1992) reported the inhibition of DNA polymerases by tripeptide derivative protease inhibitors, including Z-Leu-Leu-Leu-al, indicating the significance of Z-Leu-pna derivatives in studying polymerase activities (Taguchi et al., 1992).

Future Directions

Z-Leu-pna, as a substrate for aminopeptidases, has potential applications in the rapid detection of microorganisms . Abnormal levels of aminopeptidases like LAP, which Z-Leu-pna can help detect, are associated with various diseases and pathological processes, such as cancer and drug-induced liver injury .

properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFYUGQKEFKRAI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Leu-pna

Citations

For This Compound
3
Citations
K Noda, M ODA, M SATO… - International Journal of …, 1990 - Wiley Online Library
… (12) prepared Z-Leu-pNA and other amino acid p-nitroanilides, and Ramenskii et ai. (13) obtained Z-PhepNA. Synthesis of Z-Ala-pNA (14), Z-pyroGlu-pNA (1 5) and Z-Val-pNA (16) …
Number of citations: 31 onlinelibrary.wiley.com
TR Yan, CY Liau, YH Lin - Journal of Agricultural and Food …, 1995 - ACS Publications
… Besides, the CSPase did not hydrolyze Ala-pNA, A7-CBZ-Sbenzyl-Cys, glutathione, Glu-pNA, Pro-pNA, Gly-PropNA, Ala-Ala-pNA, Z-Leu-pNA, and insulin oxidized A chain and B chain, …
Number of citations: 4 pubs.acs.org
ЕД Левин, ВМ Степанов - rjbc.ru
… злюатов, как описано ранее [1], с помощью синтетического пептидного субстрата пнптроанплпда бензилокемкарбонпл-аланнл-аланил-лейцпна (ZL-Ala-L-Ala-Z-Leu-pNA), т. е. …
Number of citations: 0 www.rjbc.ru

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